molecular formula C14H14N2O3 B5510746 2,4-dimethoxy-N-(pyridin-4-yl)benzamide

2,4-dimethoxy-N-(pyridin-4-yl)benzamide

Cat. No.: B5510746
M. Wt: 258.27 g/mol
InChI Key: UOGTZFJHORNDLO-UHFFFAOYSA-N
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Description

WAY-226683 is a compound known for its role as a Rho kinase inhibitor . Rho kinase inhibitors are a class of compounds that interfere with the Rho-associated protein kinase pathway, which is involved in various cellular functions such as contraction, motility, proliferation, and apoptosis.

Future Directions

The future directions for research on “2,4-dimethoxy-N-4-pyridinylbenzamide” could involve further investigation into its synthesis, structural modifications, and biological activities. Given the wide range of applications of benzamide derivatives, this compound could potentially be used in various fields, including medicine, industry, and agriculture .

Preparation Methods

The synthetic routes and reaction conditions for WAY-226683 are not widely documented in public literature. the preparation of Rho kinase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

WAY-226683, as a Rho kinase inhibitor, may undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-226683 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the Rho kinase pathway and its role in various chemical processes.

    Biology: Employed in research to understand the role of Rho kinase in cellular functions such as contraction, motility, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases where the Rho kinase pathway is implicated, such as cardiovascular diseases, cancer, and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Rho kinase pathway.

Mechanism of Action

WAY-226683 exerts its effects by inhibiting the activity of Rho kinase. This inhibition disrupts the Rho-associated protein kinase pathway, leading to changes in cellular functions such as contraction, motility, proliferation, and apoptosis. The molecular targets of WAY-226683 include the Rho kinase enzymes, which are involved in the phosphorylation of various downstream targets that regulate these cellular processes.

Comparison with Similar Compounds

WAY-226683 can be compared with other Rho kinase inhibitors, such as:

    Fasudil: Another Rho kinase inhibitor used in the treatment of cerebral vasospasm and pulmonary hypertension.

    Y-27632: A widely used Rho kinase inhibitor in research to study the role of Rho kinase in various cellular processes.

    HA-1077:

WAY-226683 is unique in its specific structure and potency as a Rho kinase inhibitor, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGTZFJHORNDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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